3-(2-hydroxyphenyl)-2-sulfanylquinazolin-4(3H)-one
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Overview
Description
3-(2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is a heterocyclic compound that features a quinazolinone core structure with a hydroxyl group at the 2-position of the phenyl ring and a thiol group at the 2-position of the quinazolinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE typically involves the condensation of 2-aminobenzamide with 2-hydroxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then treated with a thiolating agent, such as thiourea, to introduce the thiol group at the 2-position of the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond.
Reduction: The quinazolinone ring can be reduced to form the corresponding dihydroquinazolinone.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed as reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
3-(2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of kinases or proteases, which are involved in signaling pathways and cellular processes. The presence of the hydroxyl and thiol groups allows for specific interactions with the active sites of enzymes, enhancing its inhibitory potential .
Comparison with Similar Compounds
Similar Compounds
3-(2-HYDROXYPHENYL)-4(3H)-QUINAZOLINONE: Lacks the thiol group, which may affect its chemical reactivity and biological activity.
2-SULFANYL-4(3H)-QUINAZOLINONE: Lacks the hydroxyl group, which may influence its solubility and interaction with biological targets.
3-(2-METHOXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE: Contains a methoxy group instead of a hydroxyl group, which may alter its chemical properties and biological effects.
Uniqueness
3-(2-HYDROXYPHENYL)-2-SULFANYL-4(3H)-QUINAZOLINONE is unique due to the presence of both hydroxyl and thiol groups, which contribute to its distinct chemical reactivity and potential biological activities. These functional groups enable specific interactions with enzymes and other biological macromolecules, making it a valuable compound for medicinal chemistry research .
Properties
Molecular Formula |
C14H10N2O2S |
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Molecular Weight |
270.31 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2S/c17-12-8-4-3-7-11(12)16-13(18)9-5-1-2-6-10(9)15-14(16)19/h1-8,17H,(H,15,19) |
InChI Key |
JMAVPRNIPBILNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3O |
Origin of Product |
United States |
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